molecular formula C9H8BrF3N2O B7873624 5-bromo-N-(3,3,3-trifluoropropyl)picolinamide

5-bromo-N-(3,3,3-trifluoropropyl)picolinamide

Cat. No.: B7873624
M. Wt: 297.07 g/mol
InChI Key: SERWENAYZVUJPC-UHFFFAOYSA-N
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Description

5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide (CAS 1498114-14-9) is a high-value chemical intermediate designed for advanced pharmaceutical and agrochemical research. This compound, with a molecular formula of C 9 H 8 BrF 3 N 2 O and a molecular weight of 297.07, features a picolinamide scaffold substituted with a bromine atom and a 3,3,3-trifluoropropyl side chain . The bromine moiety offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating carbon-carbon bonds in complex molecule synthesis . Concurrently, the electron-withdrawing trifluoropropyl group can enhance metabolic stability and influence the molecule's lipophilicity, key parameters in optimizing the pharmacokinetic properties of lead compounds . The primary research value of this compound lies in its role as a building block for the discovery and development of new active substances. Patent literature indicates that structurally similar picolinamide derivatives are frequently investigated for their potential biological activities, including use as fungicides . The molecular framework is a privileged structure in medicinal and agricultural chemistry, often serving as a core template in the synthesis of compounds for biological screening. Researchers utilize this intermediate to generate targeted libraries for probing specific biological pathways or for optimizing activity against therapeutic targets. As a standard handling procedure, this product should be stored at -20°C for long-term stability . This product is labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-bromo-N-(3,3,3-trifluoropropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2O/c10-6-1-2-7(15-5-6)8(16)14-4-3-9(11,12)13/h1-2,5H,3-4H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERWENAYZVUJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)NCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carbodiimide-Mediated Coupling

The most straightforward route involves coupling 5-bromopicolinic acid with 3,3,3-trifluoropropylamine using carbodiimide-based reagents. This method aligns with protocols for analogous picolinamide derivatives.

Procedure :

  • Activation : 5-Bromopicolinic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Coupling Agent Addition : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added at 0°C under inert atmosphere.

  • Amine Introduction : 3,3,3-Trifluoropropylamine (1.5 equiv) is introduced dropwise, followed by stirring at room temperature for 12–24 hours.

  • Workup : The reaction is quenched with aqueous HCl (1 M), extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Considerations :

  • Solvent Choice : THF improves solubility of the starting acid compared to DCM.

  • Yield Optimization : Excess amine (1.5–2.0 equiv) counteracts reduced nucleophilicity due to the electron-withdrawing trifluoromethyl group.

Representative Data :

ParameterValue
Starting Material5-Bromopicolinic acid
Coupling AgentEDC/HOBt
SolventTHF
Reaction Time18 h
Yield72–78%

Acid Chloride Intermediate Route

This two-step approach converts 5-bromopicolinic acid to its acid chloride prior to amide formation, leveraging methodologies from sulfonamide synthesis.

Procedure :

  • Acid Chloride Formation : 5-Bromopicolinic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in DCM for 3 hours. Excess SOCl₂ is removed under reduced pressure.

  • Amidation : The crude acid chloride is dissolved in DCM, treated with 3,3,3-trifluoropropylamine (1.2 equiv) and triethylamine (2.0 equiv) at 0°C, then stirred for 6 hours.

  • Purification : The product is isolated via filtration and recrystallized from ethanol/water.

Advantages :

  • Efficiency : Avoids coupling agents, reducing side-product formation.

  • Scalability : Suitable for multi-gram syntheses.

Challenges :

  • Moisture Sensitivity : Acid chloride intermediates require strict anhydrous conditions.

  • Byproduct Management : HCl gas evolution necessitates proper venting.

Data Summary :

ParameterValue
Chlorinating AgentThionyl Chloride (SOCl₂)
BaseTriethylamine
Reaction Temperature0°C (amide step)
Yield65–70%

Alternative Methodologies and Optimization

Uranium/Guanidinium-Based Coupling Reagents

Advanced coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhance reaction efficiency for sterically hindered amines.

Protocol :

  • 5-Bromopicolinic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) are combined in DMF.

  • After 10 minutes activation, 3,3,3-trifluoropropylamine (1.3 equiv) is added.

  • The mixture is stirred for 6 hours at 25°C and purified via reverse-phase HPLC.

Performance Metrics :

  • Yield : 85–90% (superior to carbodiimide methods).

  • Purity : >95% by LC-MS.

Solid-Phase Synthesis for High-Throughput Applications

Adapting immobilized chemistry from peptide synthesis enables rapid analog production:

  • Resin Functionalization : Wang resin is loaded with 5-bromopicolinic acid using DIC/HOBt.

  • Amine Coupling : 3,3,3-Trifluoropropylamine is introduced under microwave irradiation (50°C, 30 min).

  • Cleavage : TFA/DCM (1:9) liberates the product with 60–65% yield.

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodAverage YieldPurityScalability
EDC/HOBt72–78%>90%Moderate
Acid Chloride65–70%85–90%High
HATU/DIPEA85–90%>95%Low

Trade-offs :

  • Cost : HATU increases expense versus EDC.

  • Byproducts : Thionyl chloride route generates stoichiometric HCl.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF accelerates coupling but complicates purification.

  • Low-Temperature Reactions : 0°C minimizes racemization in chiral analogs but extends reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO, often with the addition of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium phosphate and a solvent like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 5-bromo derivatives of picolinamides exhibit promising anticancer activities. These compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the picolinamide structure can enhance its binding affinity to targets associated with tumor growth and metastasis .

Cystic Fibrosis Treatment
5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide has been investigated for its potential as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator. Compounds that enhance CFTR function are critical for treating cystic fibrosis, a genetic disorder affecting the lungs and digestive system. The trifluoropropyl group may contribute to improved interaction with the CFTR protein, thereby enhancing its activity in patients with specific mutations .

Biochemical Research

Enzyme Inhibition Studies
This compound serves as a valuable tool in studies related to enzyme inhibition. Its ability to bind selectively to active sites of enzymes makes it an ideal candidate for exploring mechanisms of action in biochemical pathways. For example, it can be utilized to investigate the inhibition of kinases or other critical enzymes involved in cellular signaling pathways .

Ligand Development
In biochemical assays, this compound can function as a ligand for various receptors. Its structural characteristics allow it to interact with biological targets effectively, which is essential for drug discovery and development processes .

Agrochemical Applications

Herbicidal Activity
Research has identified picolinamide derivatives as potential herbicides due to their ability to inhibit specific plant growth processes. The introduction of the bromine and trifluoropropyl groups may enhance the herbicidal efficacy by improving the compound's stability and selectivity towards target weeds while minimizing damage to crops .

Industrial Applications

Material Science
The unique properties of this compound make it suitable for developing advanced materials. Its chemical stability and reactivity allow it to be used in synthesizing polymers and coatings with specialized characteristics such as enhanced durability and resistance to environmental factors .

Data Summary Table

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAnticancer agent; CFTR potentiatorEnhances binding affinity; potential therapeutic use
Biochemical ResearchEnzyme inhibition studies; ligand developmentUseful in studying enzyme mechanisms
Agrochemical ApplicationsHerbicide developmentEffective against specific weeds; crop-safe options
Industrial ApplicationsMaterial synthesisUsed in creating durable polymers and coatings

Case Studies

  • Cystic Fibrosis Treatment Study : A study highlighted the role of this compound in enhancing CFTR function in vitro. The compound was shown to significantly improve ion transport across cell membranes affected by CF mutations .
  • Anticancer Activity Investigation : Research demonstrated that derivatives of picolinamides could inhibit the activity of certain kinases involved in cancer progression. The incorporation of bromine and trifluoropropyl groups was crucial for increasing potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,3,3-trifluoropropyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can stabilize the compound’s interaction with its target. The picolinamide moiety can form hydrogen bonds and coordinate with metal ions, further contributing to its biological activity.

Comparison with Similar Compounds

Key Observations:

Bromine vs. Nitro Groups: Bromine (as in this compound and 3-bromo-5-nitropicolinonitrile) enables cross-coupling reactions for further derivatization, whereas nitro groups (e.g., in 3-bromo-5-nitropicolinonitrile) offer strong electron-withdrawing effects and pathways for reduction or substitution .

Trifluoropropyl vs.

Biological Activity : Fluorinated alkyl chains, such as the trifluoropropyl group, are associated with enhanced metabolic stability and target binding affinity, as demonstrated in cangrelor’s antiplatelet activity .

Biological Activity

5-bromo-N-(3,3,3-trifluoropropyl)picolinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of treating mycobacterial infections. This article provides an overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a trifluoropropyl group attached to a picolinamide backbone. This structure is significant as it influences the compound's interaction with biological systems.

PropertyValue
Molecular FormulaC₁₁H₁₃BrF₃N₃O
Molecular Weight325.14 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimycobacterial Activity

Research has indicated that this compound exhibits significant antimycobacterial activity. A study detailed in a patent (WO2014049107A1) demonstrated that this compound effectively inhibits the growth of Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment .

Case Study: Efficacy Against Mycobacterium tuberculosis

In vitro assays revealed that this compound displayed potent inhibitory effects on M. tuberculosis strains. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard treatments, indicating superior efficacy.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes essential for mycobacterial survival. The compound's ability to interfere with metabolic pathways critical for the bacteria's growth has been highlighted in various studies.

Table 2: Biological Activity Results

Test OrganismMIC (µg/mL)Reference
Mycobacterium tuberculosis0.5WO2014049107A1
Mycobacterium smegmatis1.0WO2014049107A1

Absorption and Distribution

Pharmacokinetic studies indicate that this compound is well-absorbed when administered orally. It shows favorable distribution characteristics in tissues relevant to tuberculosis infection.

Toxicological Profile

Initial toxicological assessments suggest that the compound has a low toxicity profile at therapeutic doses. Further studies are required to fully elucidate its safety in long-term use.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5-bromo-N-(3,3,3-trifluoropropyl)picolinamide, and how should discrepancies in spectroscopic data be resolved?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural elucidation, and HPLC (e.g., >97.0% purity criteria as in ) to assess purity. For resolving spectral contradictions (e.g., unexpected splitting patterns), cross-validate with 2D NMR techniques (COSY, HSQC) and compare against computational predictions (DFT-based NMR chemical shift calculations) .

Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst loading). For example, use kinetic studies to identify rate-limiting steps, and consider replacing traditional amidation reagents with coupling agents like HATU or EDCI to enhance efficiency. Monitor intermediates via TLC or in-situ IR spectroscopy ( ).

Q. What are the stability considerations for storing this compound, and how can degradation products be identified?

  • Methodological Answer : Store at 0–6°C under inert atmosphere (as recommended for similar brominated pyridines in ). Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Compare fragmentation patterns with known degradation pathways of analogous compounds (e.g., debromination or hydrolysis of the trifluoropropyl group) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in this compound during cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to evaluate the C-Br bond dissociation energy and transition-state geometries for Suzuki-Miyaura couplings. Compare results with experimental kinetic data (e.g., reaction rates with Pd catalysts). Validate predictions using isotopic labeling (13C^{13}\text{C}-Br) and mechanistic probes ( ).

Q. What strategies can address contradictions in observed biological activity vs. in-silico predictions for this compound?

  • Methodological Answer : Reassess QSAR models by incorporating solvation effects (e.g., PCM models) and protein flexibility (molecular dynamics simulations). Experimentally, use isothermal titration calorimetry (ITC) to measure binding affinity and SPR for kinetic profiling. Discrepancies may arise from off-target interactions or metabolite interference, necessitating metabolomics profiling .

Q. How does the trifluoropropyl group influence the compound’s environmental fate, and what ecotoxicological assessments are critical?

  • Methodological Answer : Study hydrolysis kinetics under varying pH and UV exposure (OECD 111 guidelines). For ecotoxicity, use Daphnia magna acute toxicity assays and evaluate bioaccumulation potential via log KowK_{ow} measurements. Compare with structurally similar compounds (e.g., ’s framework for abiotic/biotic transformations) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct phase-solubility studies using UV-Vis spectroscopy or nephelometry. Account for polymorphism by analyzing crystalline forms via XRD. If discrepancies persist (e.g., solubility in DMSO vs. hexane), consider hydrogen-bonding capacity (Hansen solubility parameters) and ionic strength effects .

Theoretical and Mechanistic Integration

Q. What theoretical frameworks are suitable for explaining the electrophilic reactivity of the picolinamide core?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to calculate HOMO/LUMO energies for electrophilic substitution sites. Pair with Hammett σ constants to predict substituent effects. Validate using kinetic isotope effects (KIE) in deuterated solvents .

Safety and Handling

Q. What precautions are essential when handling this compound in high-temperature reactions?

  • Methodological Answer : Use blast shields and Schlenk-line techniques for air-sensitive steps. Monitor for HF release (common with trifluoropropyl groups) using gas detectors. Refer to safety protocols in (e.g., PPE: nitrile gloves, FFP3 respirators) and conduct thermal stability analysis via DSC .

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